molecular formula C5H9N3 B023712 1,3-dimethyl-1H-pyrazol-4-amine CAS No. 64517-88-0

1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B023712
CAS No.: 64517-88-0
M. Wt: 111.15 g/mol
InChI Key: AXLKRXWNAFFPDB-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrazol-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C5H9N3 and its molecular weight is 111.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Water-Soluble Pyrazolate Rhodium(I) Complexes : The synthesis of new water-soluble pyrazolate rhodium(I) complexes was enabled by using new 3,5-dimethyl-4-aminomethylpyrazole ligands, soluble in polar solvents like water (Esquius et al., 2000).

  • Reactions of Substituted Oxazole-Carbonitrile : A study on substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile revealed various reaction pathways with nitrogen bases, resulting in nucleophilic replacement and other transformations (Shablykin et al., 2008).

  • Pharmacological Properties : N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles demonstrated local anesthetic, analgesic, and platelet antiaggregating activities, with moderate anti-inflammatory and antipyretic properties (Bruno et al., 1994).

  • Asymmetric Imines and Metal Polynuclear Complexes : A method for synthesizing 4-phenyl-1H-pyrazoles with formyl or hydroxymethyl groups could lead to new asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).

  • Functionalization of Methyl Group in Pyrazoles : Selective functionalization of one methyl group in 3,5-dimethyl-4-substituted-1H-pyrazoles provided a new route to azoles with coordinating substituents (Lammers et al., 1995).

  • Synthesis of Indolin-2-ones : A one-pot, three-component synthesis approach was developed for 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones (Ahadi et al., 2010).

  • Microwave-Assisted Amidination : A convenient, one-step method using polymer-bound 1H-pyrazole-1-carboxamidine allowed the amidination of primary and secondary amines into unprotected guanidines, with potential for recycling (Solodenko et al., 2006).

  • Synthesis of Flexible Ligands : A superbasic medium enabled the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands using pyrazoles and various alkylating agents (Potapov et al., 2007).

Mechanism of Action

Target of Action

1,3-Dimethyl-1H-pyrazol-4-amine is a pyrazole-based compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These organisms are transmitted through the bite of sandflies and mosquitoes .

Mode of Action

The compound interacts with its targets through a process that involves molecular docking . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .

Result of Action

The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of solvent contributes to the interaction and dilution of reactants . Additionally, the safety data sheet for a similar compound suggests that it should be handled in a well-ventilated place to prevent the formation of dust and aerosols

Safety and Hazards

The safety data sheet for 1,3-dimethyl-1H-pyrazol-4-amine suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

While specific future directions for 1,3-dimethyl-1H-pyrazol-4-amine are not explicitly mentioned in the retrieved papers, the study on pyrazole-based ligands suggests that these ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .

Properties

IUPAC Name

1,3-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-5(6)3-8(2)7-4/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLKRXWNAFFPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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